molecular formula C8H16N2O2 B15299639 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde

Katalognummer: B15299639
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: WTHCQNBVQORLRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and an acetaldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetaldehyde group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the acetaldehyde group can yield alcohols.

Wissenschaftliche Forschungsanwendungen

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the acetaldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the acetaldehyde group.

    2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic acid: Contains a sulfonic acid group instead of an acetaldehyde group.

    N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Another derivative with a sulfonic acid group.

Uniqueness

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde is unique due to the presence of both the hydroxyethyl and acetaldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C8H16N2O2

Molekulargewicht

172.22 g/mol

IUPAC-Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetaldehyde

InChI

InChI=1S/C8H16N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h7,12H,1-6,8H2

InChI-Schlüssel

WTHCQNBVQORLRQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCO)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.